molecular formula C17H14Cl4N4O4S B11701804 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11701804
M. Wt: 512.2 g/mol
InChI Key: NETHZKVUMYWGTC-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative characterized by a complex structure featuring a trichloroethyl backbone, a carbamothioyl linkage, and substituted aromatic rings. The compound’s core structure includes a 3-chlorobenzamide moiety attached to a 2,2,2-trichloroethyl group, which is further functionalized with a thiourea bridge connected to a 4-methoxy-3-nitrophenyl substituent. This arrangement confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H14Cl4N4O4S

Molecular Weight

512.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl4N4O4S/c1-29-13-6-5-11(8-12(13)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

NETHZKVUMYWGTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of chloro, methoxy, nitro, and carbamothioyl groups. The process may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chloro groups.

    Carbamothioylation: Introduction of the carbamothioyl group.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, chlorine gas for chlorination, and thiourea for carbamothioylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Methoxy-3-nitrophenyl, 3-chlorobenzamide C₁₈H₁₃Cl₄N₃O₄S 539.19 (estimated) Nitro group at position 3 of phenyl ring; methoxy at position 4; thiourea linkage .
3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide () 4-Methoxy-2-nitrophenyl, 3-methylbenzamide C₁₈H₁₇Cl₃N₄O₄S 491.77 Nitro group at position 2 instead of 3; methyl substituent on benzamide. Reduced steric hindrance compared to target compound .
3-Chloro-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-4-methoxybenzamide () 3-Chloro-4-morpholinylphenyl, 4-methoxybenzamide C₂₀H₁₉Cl₂N₃O₂S 460.36 Morpholinyl group enhances solubility; chloro and methoxy substituents modify electronic properties .
3-Chloro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide () Tetrahydrobenzothiophene-cyano, 3-chlorobenzamide C₁₉H₁₅Cl₄N₃OS 503.21 Rigid tetrahydrobenzothiophene ring; cyano group increases polarity .
3-Nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide () 2,4-Dimethylphenyl, 3-nitrobenzamide C₁₉H₁₈Cl₃N₃O₃S 498.79 Methyl groups enhance lipophilicity; nitro at position 3 similar to target compound .

Electronic and Steric Considerations

  • Methoxy Group : The 4-methoxy substituent provides moderate electron-donating effects, balancing the electronic profile and influencing solubility .
  • Trichloroethyl Backbone : The trichlorinated ethyl group contributes to steric bulk and lipophilicity, which may affect membrane permeability in biological systems .

Biological Activity

The compound 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex chemical structure that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13Cl4N2O2SC_{16}H_{13}Cl_4N_2O_2S. Its structure features multiple chlorine atoms, a methoxy group, and a nitrophenyl moiety, which contribute to its potential biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural features to This compound exhibit significant anticancer properties. A study demonstrated that benzamide derivatives can inhibit RET kinase activity, which is crucial for cancer cell proliferation. The specific compound I-8 , a benzamide derivative, was shown to effectively reduce cell proliferation in models of RET-driven cancers .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with chlorinated compounds. For instance, exposure to similar trichloro compounds has been linked to adverse effects in animal models. A study on the carcinogenic potential of related compounds showed increased incidences of bladder tumors in rats exposed to nitrosamines combined with chlorinated solvents .

The biological activity of This compound may involve the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Certain benzamide derivatives have been shown to trigger apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of RET kinase
ToxicityIncreased tumor incidence in rats
Apoptosis InductionTriggering apoptotic pathways

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
I-84-chloro-benzamide derivativeRET kinase inhibition
4-methoxy-N-(trichloroethyl)benzamideContains methoxy and trichloro groupsAnticancer properties

Case Studies

  • Case Study on RET Kinase Inhibition : A clinical study involving patients with RET-positive tumors showed promising results with benzamide derivatives leading to improved survival rates and reduced tumor sizes .
  • Toxicological Assessment in Animal Models : Research involving the administration of nitrosamines alongside chlorinated solvents revealed significant carcinogenic effects, suggesting caution in the use of similar compounds in therapeutic settings .

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